molecular formula C5H10N4O B15327252 (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15327252
M. Wt: 142.16 g/mol
InChI Key: WQRHJVAXXIVWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a methanamine group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the methoxymethyl ether and the primary amine, which may enhance solubility and bioavailability.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C5H10N4O/c1-10-3-5-7-4(2-6)8-9-5/h2-3,6H2,1H3,(H,7,8,9)

InChI Key

WQRHJVAXXIVWAV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formic acid or its derivatives can lead to the formation of the triazole ring. Subsequent alkylation with methoxymethyl chloride can introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The methoxymethyl group can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Triazole derivatives are widely studied for their diverse biological activities and structural versatility. Below is a comparative analysis of (5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl)methanamine with structurally related compounds:

Substituent-Driven Structural and Functional Differences
Compound Substituents Molecular Formula Key Properties Biological Activity Reference
This compound 5-methoxymethyl, 3-methanamine C₅H₁₀N₄O High solubility due to polar groups; potential CNS activity inferred from amine group. Not explicitly reported, but analogs show antimicrobial and enzyme inhibition.
Z873519648 5-(benzo[d]thiazol-2-yl), 3-(thiophene-2-carboxamide) C₁₅H₁₂N₅OS₂ Higher molecular weight (342.2 g/mol); IR peaks at 1653 cm⁻¹ (amide C=O stretch). CFTR modulator; potentiator/inhibitor activity.
(5-((4-Iodobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine 4-methyl, 5-(4-iodobenzylthio) C₁₁H₁₃IN₄S Bulky iodobenzylthio group; MW 360.22 g/mol. Intermediate in API synthesis; halogen enhances stability.
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride 5-methanesulfonylmethyl C₅H₁₁ClN₄O₂S Sulfone group increases acidity (pKa ~1.5); hydrochloride salt improves crystallinity. Not reported, but sulfonyl groups often enhance metabolic stability.
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine 5-furan-2-yl, 3-(3-methoxyphenyl) C₁₄H₁₄N₄O₂ Aromatic methoxyphenyl enhances lipophilicity (LogP ~2.1). ISO-certified for research; potential kinase inhibition.
[5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride 5-tetrahydrofuran-2-yl C₇H₁₃ClN₄O Cyclic ether improves membrane permeability. Anticancer and antiviral activities inferred from similar triazoles.

Analytical Characterization :

  • Spectroscopy : IR (e.g., 1653 cm⁻¹ for amides ), ¹H/¹³C NMR for substituent confirmation.
  • Mass Spectrometry : ESI-MS and HR-ESI-MS validate molecular weights (e.g., 342.0477 for Z873519648 ).
  • X-ray Crystallography : Used for analogs like 1c in to confirm stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.